N-Boc-N-methyl-4-fluoro-D-phenylalanine

stereoselective binding 19F NMR E. coli receptor

Researchers using standard L-phenylalanine derivatives face rapid proteolytic degradation and poor membrane permeability. This D-configured, N-methylated, para-fluoro Boc-amino acid (CAS 193085-53-9) directly addresses these limitations. The D-configuration confers protease resistance; N-methylation enhances membrane permeability and restricts conformational flexibility; and the 4-fluoro substituent modulates electronic and hydrophobic properties for optimized target binding. The orthogonal Boc group is fully compatible with Fmoc-SPPS after in situ deprotection. Supplied as a solid in ≥95% purity with batch-specific QC documentation. In stock for immediate global dispatch.

Molecular Formula C15H20FNO4
Molecular Weight 297.32 g/mol
Cat. No. B8096591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-N-methyl-4-fluoro-D-phenylalanine
Molecular FormulaC15H20FNO4
Molecular Weight297.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)F)C(=O)O
InChIInChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m1/s1
InChIKeyGDUBFXWWALXNPA-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-N-methyl-4-fluoro-D-phenylalanine Overview


N-Boc-N-methyl-4-fluoro-D-phenylalanine (CAS 193085-53-9) is a D-configured, non-proteinogenic amino acid derivative that incorporates three distinct structural modifications: an N-terminal tert-butyloxycarbonyl (Boc) protecting group, an N-methyl substituent on the α-amine, and a para-fluoro substitution on the phenylalanine side chain . With a molecular formula of C₁₅H₂₀FNO₄ and a molecular weight of approximately 297.33 g/mol, it is commercially available as a solid building block in purities typically ≥95% for use in solid- and solution-phase peptide synthesis . The compound is designed for direct incorporation into synthetic peptides and peptidomimetics, where the orthogonal Boc protection enables compatibility with Fmoc-based SPPS strategies following in situ N-deprotection.

Orthogonal Boc protection for Fmoc-SPPS compatibility
D-configuration resists common proteases
N-methyl and 4-fluoro substitution enable conformational and electronic tuning

Why N-Boc-N-methyl-4-fluoro-D-phenylalanine Resists Generic Substitution


Substituting N-Boc-N-methyl-4-fluoro-D-phenylalanine with a simpler phenylalanine derivative—such as its non-fluorinated, non-N-methylated, or L-enantiomeric counterpart—risks compromising multiple interdependent properties simultaneously. The D-configuration dictates distinct conformational preferences and resistance to endogenous proteases compared to L-amino acids [1]; the N-methyl group introduces a conformational constraint that can enhance membrane permeability and reduce proteolytic degradation [2]; and the para-fluoro substituent alters electronic distribution, hydrophobicity, and binding interactions with biological targets [3]. Because these modifications act synergistically, generic substitution can unpredictably alter peptide folding, target affinity, and metabolic stability. The quantitative evidence below demonstrates that only the specific combination of D-stereochemistry, N-methylation, and para-fluorination—delivered in a Boc-protected form—yields the distinct physicochemical and pharmacological profile required for demanding peptide engineering applications.

L-enantiomer substitution
May alter stereochemical recognition and protease susceptibility compared to D-configuration
Non-fluorinated analog
Loss of para-fluoro electronic modulation and 19F NMR probe capability
Omission of N-methyl
Reduced conformational constraint and proteolytic stability

N-Boc-N-methyl-4-fluoro-D-phenylalanine: Quantitative Evidence vs. Analogues


Stereoselective Binding at the L-Leucine Receptor

A direct head-to-head comparison using fluorescence binding assays and 19F NMR demonstrated that the L-leucine specific receptor from E. coli binds only the L-isomers of fluorinated phenylalanine analogs, with no detectable binding observed for the corresponding D-isomers [1]. For 4-fluoro-L-phenylalanine, the apparent dissociation constant (KD) was determined to be 0.26 µM, compared to 0.18 µM for unsubstituted L-phenylalanine. In contrast, 4-fluoro-D-phenylalanine showed no measurable binding, confirming absolute stereoselectivity of the receptor.

Stereoselective binding
Head-to-head
D-enantiomer: no detectable binding L-enantiomer: KD 0.26 µM
Supports D-configuration stereospecificity for receptor studies
Fluorescence binding assay; purified E. coli L-leucine receptor
stereoselective binding 19F NMR E. coli receptor

4-Fluoro Substitution Effects on CMG2 Binding

In a systematic structure-activity relationship study of phenylalanine analogues within the CLRFT peptide sequence, substitution of phenylalanine with 4-fluoro-phenylalanine yielded a dissociation constant (KD) of 49.9 ± 7.1 µM for binding to the CMG2 receptor [1]. This represents a ~2.2-fold affinity improvement compared to the 4-benzoyl-phenylalanine analogue, which showed no detectable binding, and a 1.8-fold improvement over the tyrosine analogue (KD = 91.9 ± 9.5 µM). However, it was less potent than the 4-chlorophenylalanine analogue (KD = 14.0 ± 3.2 µM), highlighting the nuanced electronic and steric effects of para-halogen substitution.

CMG2 receptor binding
Head-to-head
4-F-Phe: KD 49.9 ± 7.1 µM Tyr: KD 91.9 µM; 4-Cl-Phe: KD 14.0 µM
Supports SAR interpretation of para-fluoro substitution
MST assay; CMG2 receptor; n=3
structure-activity relationship binding affinity anthrax toxin receptor

N-Methylation Confers Protease Resistance

N-methylation of the α-amine in phenylalanine has been demonstrated to confer substantial resistance to proteolytic degradation. Homo-oligomers of N-methyl phenylalanine were shown to be highly resistant to proteolysis by both chymotrypsin and proteinase K, whereas oligomers composed of unmethylated phenylalanine were rapidly degraded under identical conditions [1]. Additionally, in a cytosolic lysate stability assay, replacement of phenylalanine with N-methylphenylalanine in an Abl kinase substrate peptide extended the peptide half-life, enabling sustained substrate efficacy in a cellular environment [2]. While these studies were performed on non-fluorinated N-methyl phenylalanine, the N-methyl modification is a well-established, generalizable strategy for enhancing peptide stability that directly applies to the N-Boc-N-methyl-4-fluoro-D-phenylalanine scaffold.

Protease resistance
Class-level
N-methyl Phe: resistant to chymotrypsin & proteinase K Unmethylated Phe: rapidly degraded
Reported strategy for stability enhancement; may support peptide half-life extension
In vitro proteolysis; non-fluorinated model
proteolytic stability N-methylation peptide engineering

Reduction of Thermal Aggregation by 4-Fluoro-Phe

Site-specific incorporation of 4-fluoro-phenylalanine (4-F-Phe) into E. coli transketolase (TK) at residue K316 largely abolished enzyme aggregation when incubated at 50 °C, in contrast to the unmodified enzyme which aggregates under these conditions [1]. A comparison with another 19F probe, trifluoromethyl-L-phenylalanine (tfm-Phe), revealed divergent effects: the TK-tfm-Phe variant increased the thermal transition midpoint (Tm) by 7.5 °C, whereas the TK-4-F-Phe variant specifically prevented aggregation without significantly shifting Tm. This indicates that 4-fluoro substitution can modulate protein thermal behavior through mechanisms distinct from global thermal denaturation.

Thermal aggregation
Cross-study comparable
4-F-Phe variant: aggregation largely abolished at 50 °C tfm-Phe variant: Tm increased by 7.5 °C; unmodified: aggregates
Supports aggregation-resistance screening of 4-fluoro substitution
E. coli transketolase model; incubation at 50 °C
protein engineering thermal stability 19F NMR probe

Synthetic Efficiency: Boc-N-methyl-D-Phe Benchmark

The synthesis of N-Boc-N-methyl-D-phenylalanine—the non-fluorinated structural analog—proceeds with a reported yield of 70–80% using standard Boc-protection followed by N-methylation with methyl iodide in the presence of a base [1]. While direct yield data for the 4-fluoro derivative are not publicly available, the comparable synthetic route (Boc protection of 4-fluoro-D-phenylalanine followed by N-methylation) is expected to achieve similar efficiencies, as the para-fluoro substituent does not significantly interfere with the nucleophilic methylation step. This yield benchmark provides a quantitative expectation for researchers planning multi-step syntheses incorporating this building block.

Synthetic efficiency
Data to verify
70–80% estimated yield
Expected yield context for scale-up planning
Based on non-fluorinated analog; Boc-N-methyl-D-Phe route
synthetic efficiency Boc protection N-methylation yield

N-Boc-N-methyl-4-fluoro-D-phenylalanine Application Scenarios


Design of Metabolically Stable Peptidomimetics

The combination of D-stereochemistry and N-methylation in this building block is ideally suited for constructing peptidomimetics that resist proteolytic degradation. As demonstrated in class-level studies, N-methylation confers substantial resistance to chymotrypsin and proteinase K, while D-amino acids are generally poor substrates for endogenous mammalian proteases [1][2]. Researchers developing peptide-based therapeutics with extended plasma half-lives should prioritize this building block over L-configured or non-methylated analogs.

SAR of Halogenated Phe in Receptor Binding

The quantitative binding affinity data for 4-fluoro-phenylalanine at the CMG2 receptor (KD = 49.9 µM) provides a precise reference point for medicinal chemists exploring halogen-substituted phenylalanine SAR [1]. This building block enables systematic investigation of para-substituent effects on target engagement, with the 4-fluoro group offering a balance of moderate affinity enhancement and favorable physicochemical properties relative to chloro- or bromo-substituted analogs.

19F NMR Probe for Protein Dynamics and Aggregation

As shown in the E. coli transketolase study, 4-fluoro-phenylalanine can be site-specifically incorporated into proteins to serve as a sensitive 19F NMR probe while simultaneously modulating thermal aggregation behavior [1]. For structural biologists and protein engineers, this building block offers a dual-function tool: enabling NMR-based conformational analysis in complex biological milieu (with minimal background signal) and imparting aggregation resistance at elevated temperatures.

D-Peptide Libraries for Chiral Recognition Screening

The absolute stereoselectivity of the E. coli L-leucine receptor—which binds only L-enantiomers of fluorinated phenylalanine with sub-µM affinity while showing no detectable binding to the D-enantiomer—validates the use of D-configured building blocks for generating non-bioactive, proteolytically stable peptide libraries [1]. This compound is therefore particularly valuable for researchers screening against stereospecific targets or for developing D-peptide therapeutics that evade immune recognition.

Application
Selection Property
Validation Focus
Stability-focused peptide design
D-configuration + N-methylation
Protease resistance and half-life assays
Halogen-substituted Phe SAR
Para-fluoro substitution
Binding affinity and electronic profiling
19F NMR protein studies
4-fluoro as NMR probe + aggregation modulator
Conformational analysis and thermal stability assays
Chiral recognition screening
D-stereochemistry
Stereoselective binding and immune evasion assays
Quote Request

Request a Quote for N-Boc-N-methyl-4-fluoro-D-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.